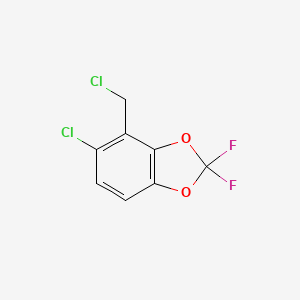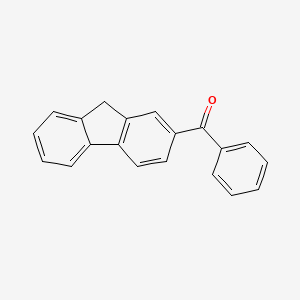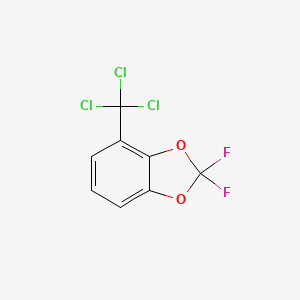
4-(Trichloromethyl)-2,2-difluoro-1,3-benzodioxole; 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Trichloromethyl)-2,2-difluoro-1,3-benzodioxole, commonly referred to as “4-TDC”, is an organic compound that is a member of the dioxole family. It is a colorless, volatile liquid with a boiling point of 177°C, a melting point of -47°C, and a density of 1.36 g/mL. 4-TDC has a variety of uses in scientific research, ranging from its use as a solvent to its application in organic synthesis.
Mecanismo De Acción
4-TDC is an organic compound that is highly reactive. Its reactivity is due to its trichloromethyl group, which is highly reactive due to its electron-withdrawing nature. This electron-withdrawing nature causes 4-TDC to be a strong nucleophile, which allows it to react with electrophiles, such as carbonyl compounds, in a variety of reactions. This reactivity is also what makes 4-TDC useful in organic synthesis, as it can be used to synthesize a variety of other compounds.
Biochemical and Physiological Effects
4-TDC has not been studied extensively in terms of its biochemical and physiological effects. However, it is known that 4-TDC is highly toxic and can be absorbed through the skin and through inhalation. It is also known to be a strong irritant, and exposure to it can cause skin and eye irritation. In addition, 4-TDC has been found to be carcinogenic in animal studies, and it is classified as a potential human carcinogen by the International Agency for Research on Cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-TDC has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of 4-TDC is its low boiling point, which makes it ideal for use as a solvent in organic synthesis. It is also highly volatile, which makes it easy to store and transport. In addition, 4-TDC is relatively inexpensive and readily available. However, 4-TDC is highly toxic and can be absorbed through the skin and through inhalation. It is also a strong irritant and can cause skin and eye irritation. For these reasons, it is important to take proper safety precautions when working with 4-TDC in the laboratory.
Direcciones Futuras
Given the potential toxicity and carcinogenic effects of 4-TDC, it is important to continue to research the compound and its effects. Future research should focus on identifying the biochemical and physiological effects of 4-TDC, as well as the mechanism of action. In addition, research should focus on the development of safer and more effective methods of synthesis. Finally, research should focus on the development of new applications for 4-TDC, such as its use in drug synthesis or its use as a solvent in other organic synthesis reactions.
Métodos De Síntesis
4-TDC can be synthesized through a number of different methods. One of the most common methods is the reaction of 4-chloromethyl-2,2-difluoro-1,3-benzodioxole with trichloroacetic acid in the presence of a base, such as sodium hydroxide. This reaction produces 4-TDC and sodium trichloroacetate as byproducts. Another method involves the reaction of 4-chloromethyl-2,2-difluoro-1,3-benzodioxole with trichloroethylene in the presence of a base, such as sodium hydroxide. This reaction produces 4-TDC and trichloroethylene as byproducts.
Aplicaciones Científicas De Investigación
4-TDC has a variety of applications in scientific research. It is often used as a solvent in organic synthesis, as it is highly volatile and has a low boiling point. It is also used in the synthesis of other organic compounds, such as 4-chloromethyl-2,2-difluoro-1,3-benzodioxole, which can be used to synthesize other compounds. In addition, 4-TDC has been used in the synthesis of pharmaceuticals and drugs, as well as in the synthesis of dyes and pigments.
Propiedades
IUPAC Name |
2,2-difluoro-4-(trichloromethyl)-1,3-benzodioxole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl3F2O2/c9-7(10,11)4-2-1-3-5-6(4)15-8(12,13)14-5/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJUWINIHHPLGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(O2)(F)F)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl3F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trichloromethyl)-2,2-difluoro-1,3-benzodioxole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl (3R)-3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B6351590.png)

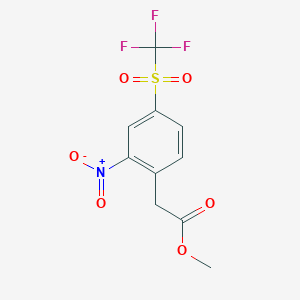
![4-Carboxy-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide, 97%](/img/structure/B6351615.png)




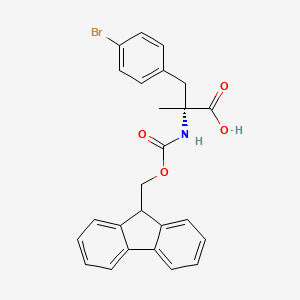

![[(2,3,3,4,4-Pentafluoro-1-cyclobuten-1-yl)oxy]benzene; 97%](/img/structure/B6351654.png)
